Calcibind

Description

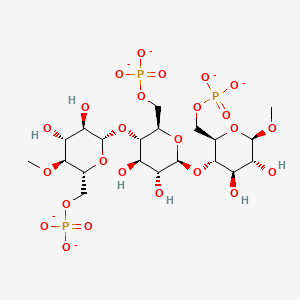

Structure

3D Structure

Properties

Molecular Formula |

C20H33O25P3-6 |

|---|---|

Molecular Weight |

766.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-(phosphonatooxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methoxy-2-(phosphonatooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C20H39O25P3/c1-36-15-6(3-38-46(27,28)29)42-19(13(25)9(15)21)45-17-8(5-40-48(33,34)35)43-20(14(26)11(17)23)44-16-7(4-39-47(30,31)32)41-18(37-2)12(24)10(16)22/h6-26H,3-5H2,1-2H3,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)/p-6/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+/m1/s1 |

InChI Key |

OPGGJVPVXZGUFD-DZWSDULXSA-H |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Potassium-Binding Mechanism of Calcibind (Calcium Polystyrene Sulfonate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcibind, the pharmaceutical-grade calcium salt of polystyrene sulfonate, is a non-absorbable cation-exchange resin utilized in the management of hyperkalemia. Its therapeutic effect is mediated by a physicochemical mechanism within the gastrointestinal (GI) tract, primarily the colon. The resin's core function is to bind potassium ions (K⁺) in exchange for calcium ions (Ca²⁺), thereby facilitating the excretion of potassium from the body via the feces. This guide provides a comprehensive overview of the molecular mechanism, quantitative binding characteristics, and detailed experimental protocols for the evaluation of this compound's potassium-binding capacity.

Core Mechanism of Action: Cation Exchange

The fundamental mechanism of action for this compound is predicated on the principle of ion exchange. The resin is composed of a sulfonated polystyrene backbone, which creates a high density of negatively charged sulfonate functional groups (-SO₃⁻). In its therapeutic form, these anionic sites are saturated with calcium cations.

Upon oral or rectal administration, this compound traverses the GI tract. While some minor ion exchange may occur in the upper GI tract, the primary site of action is the colon, where the concentration of free potassium ions is highest. The resin exhibits a higher affinity for potassium ions compared to calcium ions.[1] This preferential binding drives the exchange of calcium ions from the resin for potassium ions from the intestinal lumen.[1] The resin, now laden with potassium, is not absorbed and is subsequently excreted in the feces, effectively removing potassium from the body and lowering serum potassium levels.[1]

The efficacy of this exchange is influenced by several factors, including the intraluminal pH, the concentration of potassium and other competing cations (such as sodium, magnesium, and ammonium (B1175870) ions), and the transit time of the resin through the colon.[1]

Quantitative Data on Potassium Binding

The potassium-binding capacity of calcium polystyrene sulfonate has been evaluated in both in vitro and in vivo settings. The data consistently demonstrate a dose-dependent relationship between the amount of resin administered and the reduction in serum potassium levels.

| Parameter | Value | Conditions | Reference |

| Theoretical In Vitro K⁺ Exchange Capacity | 1.3 - 2.0 mmol/g | Each gram of resin has a theoretical in vitro exchange capacity of about 1.3 to 2 millimoles (mmol) of potassium. | [2] |

| In Vivo K⁺ Exchange Capacity | Less than theoretical in vitro capacity | The actual amount of potassium bound in a biological system is less than the theoretical maximum due to the presence of competing cations and physiological conditions. | [2] |

| Calcium Content | 1.6 - 2.4 mmol/g | The resin contains between 1.6 and 2.4 mmol of calcium per gram. | [2] |

| Dose-Dependent Serum K⁺ Reduction (Clinical Study) | After 7 days of treatment in patients with stage 3–5 non-dialysis CKD: | [3] | |

| -0.64 ± 0.37 mmol/L | 15 g/day of calcium polystyrene sulfonate | [3] | |

| -0.94 ± 0.49 mmol/L | 30 g/day of calcium polystyrene sulfonate | [3] | |

| Long-Term Efficacy (Retrospective Analysis) | In ambulatory CKD patients with mild hyperkalemia: | [4] | |

| Serum K⁺ decreased from 5.8 ± 0.3 mmol/L to 4.9 ± 0.7 mmol/L | Average dose of 8.0 ± 3.6 g/day of CPS | [4] | |

| -0.68 mmol/L | 5 g/day of CPS | [4] | |

| -0.96 mmol/L | 10 g/day of CPS | [4] | |

| -1.32 mmol/L | 15 g/day of CPS | [4] |

Experimental Protocols

In Vitro Potassium Binding Capacity in Simulated Intestinal Fluid

This protocol is a synthesized methodology based on standard practices for evaluating ion-exchange resins and is intended to provide a robust framework for assessing the potassium binding capacity of this compound under conditions mimicking the human intestinal environment.

4.1.1 Materials and Reagents

-

This compound (calcium polystyrene sulfonate) powder

-

Simulated Intestinal Fluid (SIF), pH 7.5, without pancreatin. Composition per liter:

-

Potassium Phosphate Monobasic (KH₂PO₄): 6.8 g

-

Sodium Hydroxide (NaOH): to adjust pH to 7.5

-

Potassium Chloride (KCl): to achieve a final K⁺ concentration of 40 mmol/L

-

Sodium Chloride (NaCl): 100 mmol/L

-

Magnesium Chloride (MgCl₂): 5 mmol/L

-

Calcium Chloride (CaCl₂): 2.5 mmol/L

-

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

Flame photometer or Ion-selective electrode for potassium analysis

-

Shaking incubator

-

Centrifuge and centrifuge tubes (50 mL)

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Preparation of this compound Slurry: Accurately weigh 1.0 g of this compound powder and transfer it to a 50 mL centrifuge tube. Add 25 mL of deionized water and vortex thoroughly to create a uniform slurry.

-

Incubation: Add 25 mL of the prepared SIF to the this compound slurry.

-

Equilibration: Place the centrifuge tube in a shaking incubator set at 37°C and agitate at 150 rpm for 4 hours to simulate intestinal transit and allow for ion exchange to reach equilibrium.

-

Separation: Centrifuge the suspension at 3000 x g for 10 minutes to pellet the resin.

-

Sample Collection: Carefully decant the supernatant into a clean tube.

-

Potassium Analysis:

-

Prepare a series of potassium standards of known concentrations.

-

Dilute an aliquot of the supernatant with 0.1 M HCl to bring the potassium concentration within the linear range of the analytical instrument.

-

Measure the potassium concentration in the diluted supernatant using a flame photometer or a potassium ion-selective electrode.

-

-

Calculation of Binding Capacity:

-

Calculate the initial moles of potassium in the SIF.

-

Calculate the moles of potassium remaining in the supernatant after incubation.

-

The difference between the initial and final moles of potassium represents the amount of potassium bound to the resin.

-

Express the binding capacity as millimoles of potassium per gram of resin (mmol/g).

-

Visualizations

Diagram of the Ion-Exchange Mechanism

Caption: Ion-exchange mechanism of this compound in the intestinal lumen.

Experimental Workflow for In Vitro Potassium Binding Assay

Caption: Workflow for determining in vitro potassium binding capacity.

References

- 1. What is the mechanism of Calcium Polystyrene Sulfonate? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Efficacy and safety of calcium polystyrene sulfonate in patients with hyperkalemia and stage 3–5 non-dialysis chronic kidney disease: a single-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

The Chemical Architecture of Calcium Polystyrene Sulfonate: A Technical Guide

Calcium polystyrene sulfonate is a cation-exchange resin utilized primarily in medical applications for the treatment of hyperkalemia, a condition of elevated potassium levels in the blood.[1][2] Its function is predicated on its intricate chemical structure, which facilitates the exchange of calcium ions for potassium ions within the gastrointestinal tract.[2] This guide provides a detailed exploration of the molecular structure, physicochemical properties, and analytical characterization of calcium polystyrene sulfonate for researchers, scientists, and professionals in drug development.

Core Chemical Structure

Calcium polystyrene sulfonate is a polymer derived from the sulfonation of a styrene-divinylbenzene copolymer.[3] The fundamental architecture consists of a robust polystyrene backbone, which is rendered functional by the introduction of sulfonic acid groups.

1.1 Polymer Backbone: The foundation of the resin is polystyrene, a long-chain hydrocarbon polymer. To prevent the polymer from dissolving in aqueous environments, it is typically cross-linked with divinylbenzene.[4] This cross-linking creates a three-dimensional, insoluble matrix, which is essential for its function as a solid-phase ion exchanger.

1.2 Sulfonation: The key functionalization step is the sulfonation of the polystyrene. In this electrophilic aromatic substitution reaction, sulfonic acid groups (-SO₃H) are attached to the phenyl rings of the polystyrene backbone.[4] The reaction can be represented as: (CH₂CHC₆H₅)ₙ + n SO₃ → (CH₂CHC₆H₄SO₃H)ₙ[4]

The degree of sulfonation, which is the ratio of sulfonated styrene (B11656) units to non-sulfonated units, is a critical parameter that influences the resin's ion-exchange capacity.

1.3 Formation of the Calcium Salt: The sulfonic acid groups are strongly acidic and are subsequently neutralized with a calcium-containing base to form the calcium salt.[4] A calcium ion (Ca²⁺), being divalent, electrostatically interacts with and neutralizes two negatively charged sulfonate groups (-SO₃⁻), forming the active calcium polystyrene sulfonate resin.[2] This ionic bond is the site of the cation exchange mechanism.

Below is a diagram illustrating the repeating structural unit of calcium polystyrene sulfonate.

Physicochemical Properties

The physical and chemical characteristics of calcium polystyrene sulfonate are crucial for its quality control and efficacy. Key quantitative parameters are summarized in the table below.

| Property | Value | References |

| Molecular Formula | (C₈H₇CaO₃S⁺)ₙ or (C₈H₈O₃S)ₓ·xCa | [1][5] |

| Molecular Weight (Monomer Unit) | 223.28 g/mol | [1] |

| Appearance | Cream to light brown, fine powder | [6][7] |

| Solubility | Practically insoluble in water and ethanol | [6][8] |

| Calcium Content | 6.5% to 9.5% w/w (dried basis) | [3][6] |

| Potassium Exchange Capacity | 1.3 to 2.0 mEq/g (dried basis) | [1][6][8] |

| Sodium Content | < 0.1% | [6] |

| Loss on Drying | < 8.0% | [6] |

| Styrene (Residual Monomer) | < 1 ppm | [6][8] |

Experimental Protocols

The synthesis and characterization of calcium polystyrene sulfonate involve several key experimental procedures.

3.1 Synthesis

The synthesis is a two-step process involving sulfonation and subsequent neutralization.

-

Objective: To prepare calcium polystyrene sulfonate from polystyrene.

-

Materials: Polystyrene, a sulfonating agent (e.g., concentrated sulfuric acid, sulfur trioxide), a halogenated hydrocarbon solvent (e.g., dichloromethane), and a calcium source (e.g., calcium hydroxide).[9][10]

-

Procedure:

-

Polystyrene is dissolved or suspended in a halogenated hydrocarbon solvent.[10]

-

The sulfonating agent is added portion-wise to the polystyrene mixture under controlled temperature conditions (e.g., 20-60°C).[9][10] The reaction is allowed to proceed for a set duration (e.g., 0.5-3 hours) to achieve the desired degree of sulfonation.[10]

-

After the sulfonation reaction, water is added to separate the aqueous layer containing the sulfonated polystyrene (polystyrene sulfonic acid).[10]

-

The upper solvent layer is removed. Calcium hydroxide (B78521) (slaked lime) is added to the aqueous sulfonic acid solution to neutralize it to a pH of approximately 8.[10]

-

The resulting precipitate of calcium polystyrene sulfonate is filtered, and the filtrate is then concentrated and dried to obtain the final product.[10]

-

3.2 Characterization Methods

3.2.1 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present and confirm sulfonation.

-

Methodology:

-

The dried calcium polystyrene sulfonate sample is mixed with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent disk.

-

The IR spectrum is recorded using an FTIR spectrometer.[3]

-

-

Data Interpretation: The success of the sulfonation is confirmed by the appearance of strong absorption bands characteristic of the sulfonate (SO₃⁻) group. These typically appear around 1176-1129 cm⁻¹ and 1035 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the O=S=O group, respectively.[11][12]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To analyze the chemical structure and confirm the position of sulfonation.

-

Methodology:

-

Solid-state ¹³C NMR spectroscopy is particularly useful for analyzing the insoluble polymer.

-

The spectrum of the sulfonated polymer is compared to that of the starting polystyrene material.

-

-

Data Interpretation: The introduction of the sulfonate group onto the aromatic ring of the polystyrene causes a distinct chemical shift. A new signal typically appears in the ¹³C NMR spectrum around 139 ppm, which is assigned to the carbon atom of the benzene (B151609) ring directly bonded to the -SO₃ group.[9] The signals for other carbons in the polymer backbone are only slightly affected.[9]

3.2.3 Determination of Potassium Exchange Capacity

-

Objective: To quantify the therapeutic efficacy of the resin by measuring its ability to bind potassium.

-

Methodology:

-

A precisely weighed amount of the dried resin (e.g., 3 g) is placed in a flask.[6]

-

A standard solution of known potassium concentration (e.g., 100 mL of a solution containing potassium chloride and potassium hydrogen carbonate) is added.[6]

-

The mixture is shaken for a specified time (e.g., 15 minutes) to allow for ion exchange to reach equilibrium.[6]

-

The mixture is filtered to separate the resin.

-

The concentration of the remaining unbound potassium in the filtrate is determined using atomic emission spectrophotometry at 766.5 nm.[6]

-

-

Calculation: The potassium exchange capacity is calculated in milliequivalents (mEq) of potassium bound per gram of resin by comparing the initial and final potassium concentrations in the solution.[6]

Below is a workflow diagram for determining the potassium exchange capacity.

References

- 1. smolecule.com [smolecule.com]

- 2. What is the mechanism of Calcium Polystyrene Sulfonate? [synapse.patsnap.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]

- 5. Calcium Polystyrene Sulfonate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mubychem.net [mubychem.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Calcium Polystyrene Sulphonate (P-548) — Doshion Polyscience [doshionpoly.com]

- 9. auremn.org.br [auremn.org.br]

- 10. CN1125093C - Process for preparing polystyrene sulfonate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Ion-Exchange Resins in Hyperkalemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, mechanisms of action, and experimental evaluation of ion-exchange resins used in the management of hyperkalemia. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals working in this field.

Introduction to Hyperkalemia and Ion-Exchange Resins

Hyperkalemia, an electrolyte disorder characterized by elevated potassium (K+) levels in the blood (typically >5.0-5.5 mEq/L), is a serious and potentially life-threatening condition. It is particularly prevalent in patients with chronic kidney disease (CKD), heart failure (HF), and diabetes, often exacerbated by essential medications like Renin-Angiotensin-Aldosterone System inhibitors (RAASi).[1][2][3] Ion-exchange resins represent a critical therapeutic class that manages hyperkalemia by binding potassium in the gastrointestinal (GI) tract, thereby increasing its fecal excretion.[4][5] This guide will explore the core principles of three key potassium binders: Sodium Polystyrene Sulfonate (SPS), Patiromer, and Sodium Zirconium Cyclosilicate (SZC).

Core Principle: Cation Exchange in the Gastrointestinal Tract

The fundamental principle behind these resins is cation exchange . These agents are polymers or inorganic crystals that are not absorbed into the bloodstream.[6][7][8] When administered orally, they travel through the GI tract where they encounter a high concentration of free potassium. The resin releases a bound cation (like sodium, calcium, or hydrogen) into the intestinal lumen in exchange for a potassium ion, which it binds with high affinity. This resin-potassium complex is then excreted in the feces, effectively removing potassium from the body.[5][6][9]

Comparative Analysis of Key Ion-Exchange Resins

The three primary resins used in clinical practice—SPS, Patiromer, and SZC—operate on the same core principle but differ significantly in their chemical nature, selectivity, and clinical profiles.

Sodium Polystyrene Sulfonate (SPS)

SPS is an organic polymer resin approved in 1958.[10][11] It exchanges sodium ions for potassium ions, primarily in the large intestine.[5][6][12][13]

-

Mechanism: SPS is a sulfonate-based polymer. After administration, it releases sodium (Na+) and binds potassium (K+), which is then excreted.[6][9] It is not selective for potassium and can also bind other cations like calcium (Ca2+) and magnesium (Mg2+), which can reduce its in vivo efficacy.[8][14]

Patiromer

Patiromer is a non-absorbed, spherical organic polymer that binds potassium in exchange for calcium.[6][15] It is designed to act primarily in the distal colon, where the concentration of free potassium is highest.[16]

-

Mechanism: Patiromer is administered as a calcium salt. In the GI tract, it exchanges calcium (Ca2+) for potassium (K+). This exchange is pH-dependent, being most active in the higher pH environment of the colon.[8] It can also bind magnesium, which may lead to hypomagnesemia.[6]

Sodium Zirconium Cyclosilicate (SZC)

SZC is a non-absorbed, inorganic crystal with a uniform micropore structure that selectively entraps potassium ions.[1]

-

Mechanism: SZC exchanges sodium (Na+) and hydrogen (H+) for potassium (K+) and ammonium (B1175870) (NH4+) throughout the entire GI tract.[1][4][17] Its crystalline structure provides high selectivity for potassium ions, mimicking the body's physiologic potassium channels.[18] In vitro studies show it has a greater than 25-fold selectivity for potassium over calcium or magnesium.[4]

Quantitative Data and Clinical Performance

The efficacy and safety of these resins are determined by their binding capacity, selectivity, and performance in clinical trials.

Table 1: Comparative Physicochemical Properties

| Property | Sodium Polystyrene Sulfonate (SPS) | Patiromer | Sodium Zirconium Cyclosilicate (SZC) |

| Type | Organic Polymer | Organic Polymer | Inorganic Crystal |

| Cation Exchanged | Sodium (Na+) | Calcium (Ca2+) | Sodium (Na+) and Hydrogen (H+) |

| Primary Site of Action | Large Intestine | Distal Colon | Entire GI Tract |

| In Vitro K+ Binding Capacity | ~3.1 mEq/g[8][12] | ~8.5 - 8.8 mEq/g (at colonic pH)[8] | Not specified, but has 9x the binding capacity of SPS[19] |

| In Vivo K+ Binding Capacity | ~1 mEq/g (highly variable, 0.4-0.8)[8][14] | Not specified | Not specified |

| Selectivity for K+ | Non-selective; also binds Ca2+ and Mg2+[8][14] | Selective for K+; also binds Mg2+[6][19] | Highly selective; >25-fold over Ca2+ and Mg2+[4] |

| Sodium Content | ~100 mg (4.1 mEq) per gram[12] | Sodium-free | ~80 mg per gram (400 mg per 5g dose)[1] |

Table 2: Summary of Key Clinical Trial Data

| Parameter | Sodium Polystyrene Sulfonate (SPS) | Patiromer (OPAL-HK Trial) | Sodium Zirconium Cyclosilicate (HARMONIZE Trial) |

| Patient Population | Varied, often acute or chronic renal disease | CKD on RAASi, K+ 5.1 to <6.5 mEq/L[20] | Hyperkalemia (K+ ≥5.1 mEq/L)[21] |

| Onset of Action | 2 to 24 hours[14] | ~7 hours[8] | ~1 hour[18] |

| Time to Normokalemia | Variable | Not a primary endpoint | Median 2.2 hours; 98% by 48 hours[4][21] |

| Mean K+ Reduction (Initial Phase) | ~1.0 mEq/L in 24h (20-60g dose)[8] | -1.01 mEq/L over 4 weeks[8][20] | -1.1 mEq/L over 48 hours (10g TID)[18] |

| Maintenance of Normokalemia | Limited long-term data | Recurrence in 15% vs 60% for placebo at 8 weeks[8] | Maintained lower K+ vs placebo for 28 days[21] |

| Common Adverse Events | GI upset, constipation, sodium overload[14] | Constipation (11%), hypomagnesemia[20] | Edema, GI events[22] |

Key Experimental Protocols

The evaluation of ion-exchange resins involves standardized in vitro and in vivo methodologies to determine their binding characteristics and physiological effects.

In Vitro Potassium Binding Capacity Assay

This assay quantifies the amount of potassium a resin can bind under simulated GI conditions.

-

Objective: To determine the maximum potassium binding capacity (in mEq/g) of a resin.

-

Methodology:

-

Resin Preparation: A precisely weighed amount of the dry resin (e.g., 1.0 gram) is prepared.

-

Solution Preparation: A stock solution with a known concentration of potassium (e.g., potassium chloride in a buffer simulating intestinal fluid pH and ionic strength) is prepared.

-

Incubation: The resin is suspended in the potassium solution and agitated at a constant temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours) to ensure equilibrium is reached.

-

Separation: The resin is separated from the solution by filtration or centrifugation.

-

Analysis: The remaining potassium concentration in the supernatant is measured using methods like ion-selective electrode or atomic absorption spectroscopy.

-

Calculation: The binding capacity is calculated by subtracting the final potassium concentration from the initial concentration and dividing by the mass of the resin.

-

-

Workflow Diagram:

In Vivo Evaluation in Animal Models of Hyperkalemia

Animal models are crucial for assessing the efficacy and safety of potassium binders in a physiological context. A common model involves inducing chronic kidney disease in rats.

-

Objective: To evaluate the effect of a potassium binder on serum potassium, fecal potassium excretion, and other electrolytes in a hyperkalemic animal model.

-

Methodology (Example: 5/6 Nephrectomy Rat Model):

-

Model Induction: Chronic kidney disease is induced in rats (e.g., Sprague Dawley or Spontaneously Hypertensive Rats) via a 5/6th subtotal nephrectomy.[23] This impairs their ability to excrete potassium, leading to chronic hyperkalemia.

-

Acclimatization: Animals are allowed to recover and stabilize for several weeks, during which hyperkalemia develops.

-

Treatment Groups: Rats are randomized into groups: a vehicle control group and one or more treatment groups receiving different doses of the ion-exchange resin mixed with their chow.[23]

-

Dosing: The resin is administered daily for a specified period (e.g., 4-8 weeks).

-

Sample Collection: Blood samples are collected periodically (e.g., weekly) to measure serum electrolytes (K+, Na+, Ca2+, Mg2+). Urine and feces are collected using metabolic cages to measure electrolyte excretion.

-

Endpoint Analysis: The primary endpoint is the change in serum potassium from baseline compared to the control group. Secondary endpoints include changes in fecal potassium excretion and effects on other serum and urine electrolytes.[23]

-

Conclusion

Ion-exchange resins are a cornerstone in the management of hyperkalemia. While older agents like SPS are effective, they are limited by a lack of selectivity and a significant sodium load. Newer agents, Patiromer and Sodium Zirconium Cyclosilicate, represent significant advancements, offering higher binding capacity (Patiromer) and superior selectivity (SZC). For researchers and drug developers, a thorough understanding of the comparative physicochemical properties, mechanisms of action, and the specific methodologies used to evaluate these agents is essential for the continued development of safer and more effective treatments for this common and dangerous condition.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Hyperkalemia: Pharmacotherapies and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Zirconium Cyclosilicate: A Review in Hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]

- 6. Patiromer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. HARMONIZE Asia: A Phase III Randomized Study to Investigate the Efficacy and Safety of Sodium Zirconium Cyclosilicate in Patients with Hyperkalemia in China: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sodium Polystyrene Sulfonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Safety and Efficacy of Patiromer in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New approaches to hyperkalemia in patients with indications for renin angiotensin aldosterone inhibitors: Considerations for trial design and regulatory approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giornaleitalianodinefrologia.it [giornaleitalianodinefrologia.it]

- 18. Sodium Zirconium Cyclosilicate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical utility of patiromer, sodium zirconium cyclosilicate, and sodium polystyrene sulfonate for the treatment of hyperkalemia: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patiromer in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Maintenance of serum potassium with sodium zirconium cyclosilicate (ZS‐9) in heart failure patients: results from a phase 3 randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficacy and safety of sodium zirconium cyclosilicate for hyperkalaemia: the randomized, placebo-controlled HARMONIZE-Global study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

molecular properties of sulfonated styrene divinylbenzene copolymer

An In-depth Technical Guide to the Molecular Properties of Sulfonated Styrene-Divinylbenzene Copolymer

Abstract

Sulfonated styrene-divinylbenzene (S-DVB) copolymer is a high-performance polymer with significant applications across scientific and industrial domains, including ion-exchange chromatography, catalysis, and as a carrier for controlled drug delivery.[1] Its efficacy is fundamentally governed by a set of interconnected molecular properties, including the degree of sulfonation, cross-linking density, ion-exchange capacity, porosity, and thermal and mechanical stability. This technical guide provides a comprehensive overview of these core properties, detailed experimental protocols for their characterization, and quantitative data to support researchers, scientists, and drug development professionals in their work.

Synthesis and Chemical Structure

The synthesis of sulfonated S-DVB resins is typically a two-stage process.[1] First, spherical copolymer beads are produced through suspension polymerization of styrene (B11656) and divinylbenzene (B73037) (DVB).[1] DVB acts as a cross-linking agent, forming a three-dimensional polymer network. The second stage involves the introduction of sulfonic acid (-SO₃H) functional groups onto the aromatic rings of the styrene units through sulfonation.[1][2]

1.1. Polymerization and Sulfonation

The initial copolymerization is often an oil-in-water emulsion polymerization.[1] A monomer mixture containing styrene, divinylbenzene, and an initiator like benzoyl peroxide is dispersed in an aqueous phase with a stabilizing agent and polymerized under heat.[1]

Following polymerization, the cross-linked beads are sulfonated. This is achieved by treating the beads with a strong sulfonating agent, such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid, under controlled temperature and time.[1][3][4] The extent of sulfonation can be controlled by varying the reaction time, temperature, and the choice of sulfonating agent.[1]

1.2. Chemical Structure

The final structure is a robust, insoluble, and cross-linked polymer matrix. The divinylbenzene units create bridges between polystyrene chains, providing mechanical and thermal stability. The sulfonic acid groups are the active sites responsible for the material's ion-exchange properties.

Caption: Chemical structure of sulfonated styrene-divinylbenzene copolymer.

Caption: General workflow for the synthesis of S-DVB copolymer resin.

Core Molecular Properties and Characterization

The functional properties of the resin are dictated by its molecular and physical characteristics.

2.1. Ion Exchange Capacity (IEC)

IEC is a critical measure of the resin's functionality, quantifying the number of active sulfonic acid groups available for ion exchange.[5] It is typically expressed in milliequivalents per gram of dry resin (meq/g).[3] The IEC increases with the degree of sulfonation, which can be controlled by the sulfonation reaction time.[1]

| Resin Code (Sulfonation Time) | Ion Exchange Capacity (IEC) (meq/g) |

| Copolymer Beads (0 min) | 0 |

| Resin S1 (30 min) | 1.25 |

| Resin S2 (60 min) | 2.11 |

| Resin S3 (120 min) | 3.54 |

| Resin S4 (210 min) | 4.33 |

| Data adapted from a study on differently sulfonated resins.[1] |

Experimental Protocol: Determination of Ion Exchange Capacity by Titration

This protocol is based on the principle of exchanging the H⁺ ions of the sulfonic acid groups with a neutral salt cation (e.g., Na⁺) and then titrating the released H⁺ ions with a standardized base.[3][6]

-

Resin Preparation: Accurately weigh approximately 0.9–1.0 g of the air-dried sulfonated resin.[6] Place it in a chromatography column with a glass wool plug at the bottom.[6]

-

Conversion to H⁺ Form (if necessary): Wash the resin thoroughly with deionized water to remove any impurities. If the resin is not in the hydrogen form, treat it with an excess of a strong acid (e.g., 2 M HCl) to ensure all active sites are protonated, followed by washing with deionized water until the eluate is neutral.

-

Ion Exchange: Prepare a 0.5 M sodium sulfate (B86663) (Na₂SO₄) solution.[6] Pass approximately 100-150 mL of this solution through the resin column at a slow flow rate (2-3 mL/minute).[6] This step causes the Na⁺ ions to displace the H⁺ ions from the resin's sulfonic groups.[6] Collect all the eluate in a flask.

-

Titration: Add a few drops of phenolphthalein (B1677637) indicator to the collected eluate.[6] Titrate the solution with a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1000 M) until the faint pink endpoint is reached.[6]

-

Calculation: The IEC is calculated using the following formula:

IEC (meq/g) = (Volume of NaOH (L) × Molarity of NaOH (mol/L)) / Mass of dry resin (g) × 1000

Caption: Experimental workflow for determining Ion Exchange Capacity (IEC).

2.2. Porosity and Swelling

The degree of cross-linking with DVB determines whether the resin is of a gel-type or macroporous structure. Gel-type resins have low cross-linking and swell significantly in solvents, creating a gel-like structure with micropores. Macroporous resins have higher cross-linking and are synthesized in the presence of a porogen, creating permanent, larger pores.[2][7]

Sulfonation generally increases the hydrophilicity of the polymer, leading to greater swelling in aqueous solutions. The porous structure is crucial for allowing access of molecules to the internal active sites.

| Copolymer Type | Surface Area (m²/g) | Pore Size | Isotherm Type |

| Non-sulfonated Beads | 1.22 | - | Type V |

| Sulfonated Beads | 2.97 | - | Type V |

| Sulfonated Film | 26.3 | 20 - 200 nm (Mesoporous) | Type IV |

| Data from a study characterizing S-DVB copolymers.[3] |

2.3. Thermal Stability

The thermal stability of the S-DVB copolymer is essential for applications involving elevated temperatures, such as in catalysis. The cross-linked structure of S-DVB provides greater thermal stability compared to linear polystyrene.[8] Increasing the DVB content generally enhances this stability.[8] However, the sulfonic acid groups can be a point of thermal degradation. Thermogravimetric Analysis (TGA) is used to determine the temperature at which the polymer begins to degrade.[9][10]

| Copolymer | Onset of Degradation (°C) | Activation Energy (kcal/mole) |

| Polystyrene | ~300 | - |

| S-DVB (2% DVB) | ~330 | 53 |

| S-DVB (25% DVB) | >330 | 54 |

| S-DVB (48% DVB) | >330 | 58 |

| Data adapted from studies on the thermal degradation of S-DVB copolymers.[8][11] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]

-

Instrument Setup: A TGA instrument consists of a high-precision microbalance, a furnace, and a system for controlling the gas atmosphere.[9]

-

Sample Preparation: Place a small, representative sample of the polymer (typically 5-10 mg) into a tared TGA pan (e.g., platinum or ceramic).[11]

-

Experimental Conditions: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[9]

-

Heating Program: Heat the sample according to a defined temperature program, typically a linear ramp (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).[10]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps identify the temperature of maximum decomposition.[9] The onset temperature of degradation is a key indicator of thermal stability.[12]

Caption: Simplified workflow for Thermogravimetric Analysis (TGA).

2.4. Mechanical Properties

The mechanical integrity of the resin beads is crucial for their durability in packed columns and other physical applications. The degree of cross-linking is the primary factor influencing mechanical properties.[13] Higher cross-link density restricts the mobility of polymer chains, leading to a stiffer material with a higher storage modulus, especially above the glass transition temperature.[13][14] Dynamic Mechanical Analysis (DMA) is a powerful technique to probe these properties.

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resulting strain.[15]

-

Sample Preparation: Prepare a sample of the polymer with well-defined geometry (e.g., a rectangular bar or a disk). For resin beads, they can be compression molded into a suitable shape if feasible.

-

Instrument Setup: Mount the sample in the DMA instrument's clamping system (e.g., tensile, compression, or shear mode).

-

Experimental Conditions: The analysis is typically performed over a range of temperatures while applying an oscillatory force at a fixed frequency (e.g., 1 Hz).[16]

-

Data Acquisition: The instrument measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, as a function of temperature.

-

Data Analysis: The storage modulus (E') is a direct measure of the material's stiffness. A sharp drop in E' indicates the glass transition temperature (Tg). In the rubbery plateau region above Tg, the storage modulus is directly related to the cross-link density of the polymer network.[17]

References

- 1. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structural characterization of sulfonated styrene divinylbenzene copolymers as stabilizers for metallic nanoparticles [ve.scielo.org]

- 4. Sulfonated and sulfoacylated poly(styrene-divinylbenzene) copolymers as packing materials for cation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. sump4.com [sump4.com]

- 11. youtube.com [youtube.com]

- 12. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 13. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Cation Conundrum: A Technical Guide to Calcibind's Binding Affinity for Potassium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Calcibind (calcium polystyrene sulfonate), a cation-exchange resin used in the management of hyperkalemia. The focus of this document is to elucidate the binding affinity of this compound for potassium in comparison to other physiologically relevant cations. This guide synthesizes available data on the selectivity of sulfonated polystyrene resins, details the experimental methodologies for these assessments, and provides visual representations of the underlying principles.

Introduction to Cation Exchange Resins

This compound is a polymer-based resin that functions by exchanging calcium ions for other cations, primarily potassium, within the gastrointestinal tract.[1][2] The polymer backbone of this compound is polystyrene, which has been sulfonated to introduce negatively charged sulfonic acid functional groups.[1] These fixed anionic groups are associated with mobile cations, in this case, calcium. When introduced into the colon, a potassium-rich environment, an ion exchange process occurs where potassium ions displace the calcium ions on the resin.[1] The resin, now laden with potassium, is then excreted from the body in the feces, effectively lowering the systemic potassium levels.[1]

While the primary therapeutic target is potassium, it is crucial to understand that these resins are not entirely selective.[3] The affinity for other cations, such as sodium, magnesium, and even the exchanged calcium itself, plays a significant role in the overall efficacy and potential side effects of the treatment.

Quantitative Analysis of Cation Affinity

The preference of an ion exchange resin for one cation over another is described by its selectivity coefficient. This value is a quantitative measure of the resin's affinity. For a strong acid cation exchange resin like sulfonated polystyrene, the general rules of selectivity are dictated by the charge and size of the hydrated ions.[4][5] Generally, the resin exhibits a higher affinity for cations with a greater positive charge and for ions with a smaller hydrated radius.[4][5]

The following table summarizes the relative affinity of a standard styrenic strong acid cation resin, which is structurally analogous to the active component of this compound.

| Cation | Valence | Relative Affinity (vs. H⁺ = 1.00) |

| Hydrogen (H⁺) | +1 | 1.00 |

| Sodium (Na⁺) | +1 | 1.56 |

| Ammonium (NH₄⁺) | +1 | 2.01 |

| Potassium (K⁺) | +1 | 2.28 |

| Magnesium (Mg²⁺) | +2 | 3.29 |

| Zinc (Zn²⁺) | +2 | 3.47 |

| Cobalt (Co²⁺) | +2 | 3.74 |

| Calcium (Ca²⁺) | +2 | 4.06 |

| Strontium (Sr²⁺) | +2 | 6.51 |

| Lead (Pb²⁺) | +2 | 9.91 |

| Barium (Ba²⁺) | +2 | 11.55 |

| Aluminum (Al³⁺) | +3 | > Ca²⁺ |

| Iron (Fe³⁺) | +3 | > Al³⁺ |

Data compiled from various sources detailing the selectivity of strong acid cation exchange resins.[4][6][7]

This data indicates that under standard conditions, the sulfonated polystyrene resin has a higher affinity for divalent cations like calcium (relative affinity = 4.06) than for monovalent cations like potassium (relative affinity = 2.28).[6] This is consistent with the general principle that higher valence cations are more strongly bound.[4][7]

However, it is important to note that some literature pertaining specifically to the pharmaceutical application of calcium polystyrene sulfonate suggests a higher affinity for potassium over calcium.[1][8] This apparent discrepancy may be attributable to the specific conditions within the gastrointestinal tract, such as pH, the high concentration of various ions, and the presence of other organic molecules that could influence the effective binding affinities.

Experimental Protocols for Determining Cation Affinity

The determination of ion exchange resin selectivity is typically performed using one of two primary methods: the batch method or the column method.

Batch Equilibrium Method

This method is often used for initial screening and to determine the equilibrium characteristics of the resin.[9]

Protocol:

-

Resin Preparation: A known mass of the calcium polystyrene sulfonate resin is washed with deionized water to remove any impurities.

-

Equilibration: The prepared resin is placed in a flask containing a solution with a known initial concentration of potassium and other competing cations (e.g., sodium, magnesium, calcium).

-

Agitation: The flask is agitated for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached between the ions in the solution and the ions on the resin.

-

Separation: The resin is separated from the solution by filtration.

-

Analysis: The concentration of each cation remaining in the solution is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Ion Chromatography (IC).[10]

-

Calculation: The amount of each cation bound to the resin is calculated by the difference between the initial and final concentrations in the solution. The selectivity coefficient can then be calculated from the equilibrium concentrations of the ions in both the solution and resin phases.[10]

Column Chromatography Method

This method mimics the continuous flow conditions that the resin might experience and is useful for determining the dynamic exchange capacity.[11][12]

Protocol:

-

Column Packing: A known quantity of the calcium polystyrene sulfonate resin is packed into a chromatography column.[11]

-

Equilibration: The resin bed is equilibrated by passing a solution with a known composition of cations through the column until the effluent concentration is the same as the influent concentration.

-

Elution: A solution containing the cation of interest (e.g., potassium) is passed through the column at a constant flow rate.

-

Fraction Collection: The effluent from the column is collected in fractions.

-

Analysis: The concentration of all relevant cations in each fraction is determined.

-

Breakthrough Curve: A breakthrough curve is constructed by plotting the effluent concentration of the cation of interest against the volume of effluent. This curve can be used to determine the total exchange capacity of the resin for that cation under the given conditions.

Visualizing the Ion Exchange Process and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

Caption: Cation exchange mechanism of this compound in the intestinal lumen.

Caption: Hierarchy of cation selectivity for a typical sulfonated polystyrene resin.

Caption: General experimental workflow for determining cation exchange selectivity.

Conclusion

The binding affinity of this compound (calcium polystyrene sulfonate) for potassium is a complex interplay of fundamental principles of ion exchange chemistry and the specific physiological environment of the gastrointestinal tract. While standard data suggests a higher affinity for divalent cations such as calcium over potassium, the clinical efficacy of this compound in treating hyperkalemia is well-documented. This indicates that factors beyond simple valence and hydrated ionic radius may be at play in the in-vivo setting. Further research focusing on the thermodynamics and kinetics of ion exchange in simulated intestinal fluids is warranted to fully elucidate the precise selectivity profile of this compound and to optimize the development of future potassium-binding therapies.

References

- 1. What is the mechanism of Calcium Polystyrene Sulfonate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. ancpurewater.com [ancpurewater.com]

- 5. dardel.info [dardel.info]

- 6. dupont.com [dupont.com]

- 7. scispace.com [scispace.com]

- 8. Buy Calcium polystyrene sulfonate | 37286-92-3 [smolecule.com]

- 9. diaion.com [diaion.com]

- 10. How to calculate the selectivity coefficient of ion exchange resin? - Blog [lanlangtech.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

Whitepaper: Pathophysiology of Hyperkalemia in Chronic Kidney Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hyperkalemia is a frequent and life-threatening complication of Chronic Kidney Disease (CKD), characterized by elevated serum potassium levels that can lead to fatal cardiac arrhythmias. The progression of CKD impairs the kidney's ability to excrete potassium, a function critical for maintaining homeostasis.[1] Animal models of CKD are indispensable tools for elucidating the complex pathophysiology and for testing novel therapeutic interventions. This technical guide provides an in-depth review of the core mechanisms driving hyperkalemia in widely used preclinical CKD models, details common experimental protocols, presents quantitative data from key studies, and visualizes the critical signaling pathways involved.

Core Pathophysiological Mechanisms

The development of hyperkalemia in CKD is multifactorial, stemming from the progressive loss of nephron function. Key mechanisms observed in animal models include:

-

Reduced Glomerular Filtration Rate (GFR): As CKD progresses and GFR declines, the filtered load of potassium is significantly reduced. Hyperkalemia typically becomes a clinical concern when GFR drops below 15-20 mL/min.[2][3] This reduction places a greater burden on the remaining nephrons to secrete potassium.

-

Impaired Tubular Secretion: The distal nephron, particularly the connecting tubule and cortical collecting duct, is the primary site for regulated potassium secretion.[4][5] This process is compromised in CKD due to:

-

Reduced Distal Sodium and Water Delivery: Conditions that decrease flow to the distal nephron, such as volume depletion or heart failure, impair the electrochemical gradient needed for potassium secretion.[6][7]

-

Dysfunction of Key Potassium Channels: The Renal Outer Medullary Potassium (ROMK) and the Big Potassium (BK) channels in the apical membrane of principal cells are crucial for potassium efflux into the tubular lumen.[1][8] Their expression and activity can be altered in CKD models.[6]

-

-

Dysregulation of the Renin-Angiotensin-Aldosterone System (RAAS): Aldosterone (B195564) is a primary hormonal regulator of potassium excretion, promoting the activity of the Na+/K+-ATPase pump and the expression of ENaC and ROMK channels.[1][7] In CKD, a state of hypoaldosteronism or aldosterone resistance can develop, blunting the kidney's ability to respond to a potassium load.[6] This is often exacerbated by the therapeutic use of RAAS inhibitors (RAASi), which are standard of care in CKD but increase hyperkalemia risk.[1][9]

-

Metabolic Acidosis: A common complication of CKD, metabolic acidosis promotes the shift of potassium from the intracellular to the extracellular space in exchange for hydrogen ions, further elevating serum potassium levels.[1][9]

-

Impaired Extra-renal Adaptation: While the colon can increase potassium secretion as a compensatory mechanism in CKD, this adaptation is often insufficient to prevent hyperkalemia as renal function severely declines.[9]

Common Experimental CKD Models for Hyperkalemia Research

Reproducible animal models are critical for studying the mechanisms of hyperkalemia and evaluating potassium-lowering therapies.

Surgical Models: Subtotal (5/6) Nephrectomy

The 5/6 nephrectomy model is a gold standard that mimics the progressive decline in renal mass seen in human CKD.[10][11]

-

Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Procedure (Two-Stage):

-

Stage 1: Animals are anesthetized. A flank incision is made to expose the left kidney. Two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the kidney.

-

Stage 2: One week after the first surgery, a second surgery is performed to remove the entire right kidney (unilateral nephrectomy).

-

-

Post-Operative Care: Animals are monitored for recovery, provided with appropriate analgesia, and have free access to food and water.

-

Disease Progression: CKD develops over 4-12 weeks, characterized by hypertension, proteinuria, and a progressive decline in GFR, leading to electrolyte imbalances including hyperkalemia.[11] In 5/6 nephrectomized rats, a potassium load induces downregulation of the sodium-chloride cotransporter (NCC), which may contribute to increased tubular potassium secretion as an adaptive mechanism.[6]

Toxin-Induced Models: Adenine (B156593) Nephropathy

Oral administration of adenine induces CKD by causing the precipitation of 2,8-dihydroxyadenine (B126177) (2,8-DHA) crystals within the renal tubules, leading to obstruction, inflammation, and fibrosis.[10][12]

-

Animal Selection: C57BL/6 mice or Sprague-Dawley rats are frequently used.[13][14]

-

Induction:

-

Monitoring: Body weight and food intake are monitored regularly. Blood and urine are collected at specified time points to assess renal function biomarkers (creatinine, BUN) and electrolytes.

-

Outcome: The model consistently produces tubulointerstitial fibrosis and a significant decline in renal function, making it suitable for studying CKD complications like anemia and hyperkalemia.[10][13]

Quantitative Data from CKD Models

The following tables summarize representative quantitative data from studies using these CKD models.

Table 1: Renal Function and Hematological Parameters in an Adenine-Induced Mouse CKD Model (Data sourced from a study using daily oral gavage of adenine (50 mg/kg) in C57BL/6 mice for 28 days).[13]

| Parameter | Vehicle-Treated Control | Adenine-Treated (50 mg/kg) |

| Plasma Creatinine (mg/dL) | 0.4 ± 0.02 | 1.9 ± 0.10 |

| Hematocrit (%) | 49.6 ± 1.6 | 36.5 ± 1.0 |

| Plasma Erythropoietin (pg/mL) | 61 ± 4.0 | 28 ± 2.4 |

Table 2: Aldosterone and Potassium Dynamics in Human CKD (CRIC Study) (Data from a large prospective human cohort, provided for clinical context).[16]

| Serum Aldosterone Quartile | Baseline eGFR (mL/min/1.73m²) | Baseline Serum Potassium (mEq/L) | 24-h Urine Potassium (mEq/day) |

| Quartile 1 (<7.1 ng/dL) | 45.4 ± 15.6 | 4.6 ± 0.6 | 45.9 ± 21.6 |

| Quartile 2 (7.1-9.9 ng/dL) | 43.8 ± 15.1 | 4.5 ± 0.5 | 50.1 ± 22.0 |

| Quartile 3 (10.0-14.9 ng/dL) | 42.4 ± 14.9 | 4.4 ± 0.5 | 55.4 ± 24.5 |

| Quartile 4 (>14.9 ng/dL) | 39.8 ± 14.8 | 4.3 ± 0.6 | 62.4 ± 28.5 |

Note: In this human cohort, higher aldosterone was paradoxically associated with lower serum potassium, likely reflecting a compensatory response to maintain excretion in the face of declining GFR.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in hyperkalemia is crucial for understanding the pathophysiology.

Key Signaling Pathways

The Renin-Angiotensin-Aldosterone System (RAAS) is central to potassium homeostasis. Its dysregulation or therapeutic blockade in CKD is a primary driver of hyperkalemia.

Caption: RAAS pathway leading to aldosterone-mediated potassium excretion and its disruption in CKD.

The cellular machinery within the principal cells of the collecting duct is the final common pathway for potassium secretion.

Caption: Aldosterone stimulates K+ secretion via Na+/K+ ATPase, ROMK, and ENaC in principal cells.

Experimental Workflow

A typical preclinical study to investigate hyperkalemia in a CKD model follows a structured workflow.

Caption: Standard experimental workflow for studying pathophysiology in a rodent CKD model.

Conclusion

Animal models of CKD, such as the 5/6 nephrectomy and adenine-induced nephropathy models, are fundamental to understanding the pathophysiology of hyperkalemia. The primary drivers are a reduction in GFR coupled with impaired distal tubular potassium secretion, often compounded by dysregulation of the RAAS and metabolic acidosis. These models replicate key aspects of human CKD and provide a crucial platform for drug development professionals to test the efficacy and safety of novel potassium-lowering agents and strategies to mitigate the life-threatening risks associated with hyperkalemia in the CKD population. A thorough understanding of these mechanisms and models is essential for advancing research and improving clinical outcomes.

References

- 1. Hyperkalemia in Chronic Kidney Disease: Links, Risks and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hyperkalemia in CKD: an overview of available therapeutic strategies [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. A micropuncture study of potassium excretion by the remnant kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic Hyperkaliemia in Chronic Kidney Disease: An Old Concern with New Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperkalemia: pathophysiology, risk factors and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Management of Chronic Hyperkalemia in Patients With Chronic Kidney Disease: An Old Problem With News Options [frontiersin.org]

- 10. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways predisposing to chronic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 14. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Aldosterone in chronic kidney disease and renal outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cation Exchange in Managing Serum Potassium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperkalemia, characterized by elevated serum potassium levels, is a serious and potentially life-threatening electrolyte imbalance, particularly prevalent in patients with chronic kidney disease (CKD) and heart failure. The management of hyperkalemia has evolved significantly with the development of cation exchange resins, which offer a therapeutic strategy to control serum potassium by binding it within the gastrointestinal tract and facilitating its fecal excretion. This technical guide provides an in-depth overview of the core principles of cation exchange for managing hyperkalemia, with a focus on the mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used to evaluate three key cation exchange resins: sodium polystyrene sulfonate (SPS), patiromer, and sodium zirconium cyclosilicate (SZS). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction to Hyperkalemia and Cation Exchange

Potassium is the most abundant intracellular cation and is crucial for maintaining cellular membrane potential, nerve impulse transmission, and muscle contraction. Hyperkalemia, a serum potassium concentration greater than 5.0-5.5 mEq/L, can lead to severe cardiac arrhythmias and sudden death.[1] The primary strategies for managing hyperkalemia involve shifting potassium from the extracellular to the intracellular space and removing it from the body.[2][3] Cation exchange resins are a class of non-absorbable polymers that address the latter by binding potassium in the gastrointestinal lumen in exchange for other cations, thereby preventing its absorption and promoting its elimination.[1][4]

Mechanisms of Action of Cation Exchange Resins

The therapeutic effect of cation exchange resins is dictated by their chemical structure and the specific cation they exchange for potassium.

Sodium Polystyrene Sulfonate (SPS)

SPS is a non-selective, organic polymer resin that exchanges sodium ions for potassium ions, primarily in the large intestine.[5][6] The sulfonate groups within the polystyrene matrix carry a negative charge, attracting positively charged ions.[5] While it binds potassium, it can also bind other cations such as calcium and magnesium, which can affect its efficiency.[6][7]

Patiromer

Patiromer is a non-absorbed, spherical organic polymer that binds potassium in exchange for calcium.[8][9] It is designed to be fully ionized at the pH of the colon, where the concentration of free potassium is highest, optimizing the exchange process.[4][10]

Sodium Zirconium Cyclosilicate (SZS)

SZS is a non-polymeric, inorganic crystalline compound with a high selectivity for potassium ions.[11][12] Its unique crystal lattice structure preferentially captures potassium ions in exchange for sodium and hydrogen ions throughout the gastrointestinal tract.[12][13] This high selectivity is attributed to the specific size of its micropores, which mimic the body's physiological potassium channels.[13][14]

dot

Caption: Mechanism of Action of Cation Exchange Resins.

Comparative Efficacy of Cation Exchange Resins

The efficacy of cation exchange resins is primarily measured by their ability to lower serum potassium levels. Clinical trials have provided valuable data to compare these agents.

Table 1: Quantitative Efficacy of Cation Exchange Resins

| Cation Exchange Resin | Study/Trial | Patient Population | Dosage | Mean Change in Serum K+ (mEq/L) | Time to Onset |

| Sodium Polystyrene Sulfonate (SPS) | Lepage et al.[15] | CKD patients | 5 g TID for 3 days | -1.5 (from 5.8) | 2-24 hours[6] |

| Randomized Clinical Trial[16] | Mild hyperkalemia in CKD | 30 g daily for 7 days | -1.25 (vs. -0.21 with placebo) | - | |

| Patiromer | AMETHYST-DN[16] | T2DM and CKD, mild hyperkalemia | 8.4 g/day | -0.35 at week 4 | 7 hours[17] |

| AMETHYST-DN[16] | T2DM and CKD, moderate hyperkalemia | 16.8 g/day | -0.97 at week 4 | 7 hours[17] | |

| DIAMOND[18][19] | HFrEF with hyperkalemia history | Titrated dose | Maintained lower K+ vs. control (0.03 vs 0.13 change) | - | |

| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE)[20] | Hyperkalemic patients with and without HF | 8.4 to 33.6 g/day | -0.79 (HF), -0.75 (non-HF) at week 4 | - | |

| Sodium Zirconium Cyclosilicate (SZS) | HARMONIZE[21] | Outpatients with hyperkalemia | 10 g TID (acute phase) | -1.0 (from 5.6) at day 365 | 1 hour[13] |

| DIALIZE[8][22] | ESRD on hemodialysis | 5 g once daily (titrated) | 41.2% maintained normokalemia vs 1.0% with placebo | - | |

| Pooled Phase 3 Analysis[11] | Outpatients with hyperkalemia | 10 g TID (correction phase) | 82% achieved normokalemia within 24h | - | |

| Retrospective Cohort Study[11] | Hospitalized patients with acute hyperkalemia | Single dose | Numerically greater K+ reduction at all time points vs SPS | - |

Safety and Tolerability Profiles

While effective, cation exchange resins are associated with distinct adverse event profiles that are important considerations in clinical practice and drug development.

Table 2: Comparative Safety and Tolerability of Cation Exchange Resins

| Adverse Event | Sodium Polystyrene Sulfonate (SPS) | Patiromer | Sodium Zirconium Cyclosilicate (SZS) |

| Gastrointestinal | Constipation, diarrhea, nausea, vomiting.[4] Risk of intestinal necrosis, particularly with sorbitol.[3][18][23] | Constipation (7.6%), diarrhea (4.5%).[2] | Generally well-tolerated; lower incidence of GI events compared to SPS.[2][24] |

| Electrolyte Imbalances | Hypomagnesemia, hypocalcemia.[11] | Hypomagnesemia (7.1%).[2] | Low incidence of hypokalemia.[22] |

| Sodium/Fluid Overload | Contains sodium, potential for fluid retention.[25] | No sodium content.[26] | Contains sodium, but edema was reported in a small percentage of patients.[2] |

| Drug-Drug Interactions | Can bind other oral medications. | Binds to some oral medications; administration should be separated by at least 3 hours.[2] | Fewer drug-drug interactions reported.[2] |

Experimental Protocols

The evaluation of cation exchange resins relies on a combination of in vitro and in vivo studies, as well as rigorously designed clinical trials.

In Vitro Potassium Binding Capacity Assay

A standardized protocol to determine the potassium binding capacity of a resin is crucial for its initial characterization.

Objective: To quantify the amount of potassium bound by a cation exchange resin in a simulated gastrointestinal environment.

Materials:

-

Cation exchange resin (e.g., SPS, patiromer, or SZS)

-

Potassium chloride (KCl) solutions of varying concentrations

-

Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with varying pH

-

Incubator/shaker

-

Centrifuge

-

Ion-selective electrode or flame photometer for potassium measurement

Protocol:

-

Resin Preparation: Accurately weigh a specified amount of the dry resin.

-

Binding Solution Preparation: Prepare KCl solutions in SGF and SIF at clinically relevant potassium concentrations and pH levels.

-

Incubation: Add the prepared resin to the binding solutions. Incubate at 37°C with constant agitation for a defined period (e.g., 2, 4, 6, and 24 hours) to simulate transit through the GI tract.

-

Separation: Centrifuge the samples to separate the resin from the supernatant.

-

Potassium Measurement: Measure the potassium concentration in the supernatant using an ion-selective electrode or flame photometer.

-

Calculation: The potassium binding capacity is calculated as the difference between the initial and final potassium concentrations in the solution, expressed as mEq of potassium per gram of resin.

In Vivo Hyperkalemia Animal Model

Animal models are essential for evaluating the in vivo efficacy and safety of cation exchange resins. A common model utilizes rats.[27][28]

Objective: To induce a state of hyperkalemia in a rat model and assess the potassium-lowering effect of a cation exchange resin.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Potassium chloride (KCl) solution

-

Amiloride (B1667095) (a potassium-sparing diuretic)

-

Cation exchange resin formulation

-

Blood collection supplies

-

Serum chemistry analyzer

Protocol:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

-

Induction of Hyperkalemia: Administer a combination of intraperitoneal amiloride (e.g., 3 mg/kg) and potassium chloride (e.g., 2 mEq/kg) in divided doses.[28] This combination has been shown to induce sustained hyperkalemia.[28]

-

Treatment Administration: Following the induction of hyperkalemia, administer the cation exchange resin or placebo via oral gavage at predetermined doses.

-

Blood Sampling: Collect blood samples at baseline and at various time points post-treatment (e.g., 2, 4, 8, and 24 hours).

-

Serum Potassium Analysis: Separate the serum and measure the potassium concentration using a chemistry analyzer.

-

Data Analysis: Compare the change in serum potassium levels between the treatment and placebo groups to determine the efficacy of the resin.

dot

Caption: In Vivo Hyperkalemia Animal Model Workflow.

Clinical Trial Workflow for Hyperkalemia Treatment

The clinical evaluation of new cation exchange resins follows a structured workflow to ensure patient safety and generate robust efficacy data. The DIAMOND trial for patiromer serves as a representative example.

dot

Caption: Clinical Trial Workflow for a Cation Exchange Resin.

Future Directions and Conclusion

The development of newer, more selective cation exchange resins like patiromer and sodium zirconium cyclosilicate represents a significant advancement in the management of hyperkalemia.[2] These agents offer improved safety and tolerability profiles compared to the traditional resin, sodium polystyrene sulfonate.[2][24] Future research will likely focus on long-term safety and efficacy, head-to-head comparative trials, and their role in enabling optimal renin-angiotensin-aldosterone system inhibitor (RAASi) therapy in high-risk patient populations.[26] The continued investigation into the mechanisms of cation exchange and the development of novel binders will further refine the therapeutic landscape for hyperkalemia management. This technical guide provides a foundational understanding of the principles and methodologies central to this evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic Review and Meta-Analysis of Patiromer and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. the-hospitalist.org [the-hospitalist.org]

- 4. waterandwastewater.com [waterandwastewater.com]

- 5. researchgate.net [researchgate.net]

- 6. Effectiveness of patiromer in the treatment of hyperkalemia in chronic kidney disease patients with hypertension on diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperkalemia in Ruminants - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]

- 8. A randomized study to compare oral potassium binders in the treatment of acute hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Study to Evaluate the Effect of Sodium Zirconium Cyclosilicate on Chronic Kidney Disease (CKD) Progression in Participants With CKD and Hyperkalaemia or at Risk of Hyperkalaemia (STABILIZE-CKD) | medthority.com [medthority.com]

- 10. A Study to Evaluate the Effect of Sodium Zirconium Cyclosilicate on Chronic Kidney Disease (CKD) Progression in Participants with CKD and Hyperkalaemia or at Risk of Hyperkalaemia [astrazenecaclinicaltrials.com]

- 11. Evaluation of Monotherapy Sodium Zirconium Cyclosilicate Versus Sodium Polystyrene Sulfonate for Acute Hyperkalemia: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening of six cation exchange resins for high binding capacity, monomer purity and step yield: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. Patiromer: A Novel Potassium-Binding Polymer for Treatment of Hyperkalemia - American College of Cardiology [acc.org]

- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 18. gastroenterology.acponline.org [gastroenterology.acponline.org]

- 19. dovepress.com [dovepress.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Phase 3b, Randomized, Double-Blind, Placebo-Controlled Study of Sodium Zirconium Cyclosilicate for Reducing the Incidence of Predialysis Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Risk of Serious Adverse Gastrointestinal Events with Potassium Binders in Hospitalized Patients: A National Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Clinical utility of patiromer, sodium zirconium cyclosilicate, and sodium polystyrene sulfonate for the treatment of hyperkalemia: an evidence-based review | Semantic Scholar [semanticscholar.org]

- 25. Frontiers Publishing Partnerships | Therapeutic update on oral potassium exchange resin use in chronic kidney disease patients: a systematic review of randomized controlled clinical trials [frontierspartnerships.org]

- 26. A rat model for hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Patiromer for the management of hyperkalaemia in patients receiving renin–angiotensin–aldosterone system inhibitors for heart failure: design and rationale of the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Patiromer for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of Calcium Polystyrene Sulfonate

This technical guide provides a comprehensive overview of the polymer backbone structure of calcium polystyrene sulfonate, its synthesis, and its characterization. It is intended for researchers, scientists, and drug development professionals.

Polymer Backbone Structure

Calcium polystyrene sulfonate is a cation-exchange resin.[1] Its fundamental structure consists of a polystyrene backbone. In the synthesis process, this backbone is functionalized by the addition of sulfonic acid groups (-SO3H) to the phenyl rings of the polystyrene.[1] The polymer is often cross-linked with divinylbenzene (B73037) (DVB) to control its solubility and swelling characteristics. The sulfonic acid groups are strong acids and can be neutralized with a calcium base to form the calcium salt.

The degree of sulfonation, which is the extent of substitution of hydrogen atoms with sulfonic acid groups on the polystyrene chain, and the degree of cross-linking are critical parameters that determine the physicochemical properties and ion-exchange capacity of the resin.[2]

References

Initial Investigations into Calcibind for Electrolyte Imbalance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcibind, the brand name for sodium cellulose (B213188) phosphate (B84403), is a non-absorbable ion-exchange resin investigated for its role in managing electrolyte imbalances, primarily hypercalcemia and hypercalciuria.[1] Its primary mechanism of action is the binding of divalent cations, particularly calcium, within the gastrointestinal tract, thereby inhibiting their absorption.[1] This guide provides an in-depth technical overview of the core scientific principles underlying the action of this compound, summarizing key experimental data and outlining relevant protocols for its investigation.

Mechanism of Action

This compound operates as a physical sequestering agent within the intestines. When taken orally with meals, the sodium ions on the cellulose phosphate polymer are exchanged for divalent cations present in the food, most notably calcium. This forms an insoluble complex that cannot be absorbed by the intestinal wall and is subsequently excreted in the feces. This reduction in the intestinal absorption of calcium leads to a decrease in serum and urinary calcium levels.[1]

While the primary interaction is with calcium, this compound also binds to other divalent cations, which can lead to further electrolyte alterations. Notably, it can bind with magnesium, potentially leading to hypomagnesemia if not appropriately managed.[2] Furthermore, by reducing the amount of free calcium in the intestine available to bind with dietary oxalate (B1200264), this compound can paradoxically increase the absorption of oxalate, potentially leading to hyperoxaluria.[2]

Effects on Electrolyte and Mineral Homeostasis: Quantitative Data

Clinical investigations have quantified the effects of sodium cellulose phosphate on various electrolytes. The following tables summarize key findings from these studies.

| Parameter | Baseline (Mean ± SD or Range) | After Sodium Cellulose Phosphate Treatment (Mean ± SD or Range) | Percentage Change | Reference |

| Urinary Calcium (mg/24h) | 300 - 500 | 100 - 250 | ↓ 50-60% | [2] |

| Serum Calcium (mg/dL) | Normal to slightly elevated | Maintained within normal range | No significant change | [2] |

| Urinary Magnesium (mg/24h) | 70 - 120 | 30 - 60 | ↓ 40-60% | [2] |

| Serum Magnesium (mg/dL) | 1.8 - 2.2 | Potential for decrease | Variable, risk of hypomagnesemia | [2] |

| Urinary Oxalate (mg/24h) | 20 - 40 | 30 - 60 | ↑ 25-50% | [2] |

| Serum Parathyroid Hormone (PTH) (pg/mL) | Normal | May show a slight, transient increase | Variable | [2] |

Table 1: Summary of Electrolyte Changes with Sodium Cellulose Phosphate Therapy.

Experimental Protocols

Quantification of Urinary Electrolytes

a. 24-Hour Urine Calcium and Oxalate Measurement:

-

Collection: A 24-hour urine sample is collected in a container with a preservative, such as hydrochloric acid, to prevent the precipitation of calcium oxalate crystals.[3][4] The collection begins with the patient emptying their bladder in the morning and discarding that urine, then collecting all subsequent urine for the next 24 hours, including the first-morning void on the second day.[3]

-

Calcium Analysis (Atomic Absorption Spectrophotometry):

-

Aliquots of the 24-hour urine collection are diluted.

-

Lanthanum chloride is added to the diluted samples to prevent interference from phosphate.[5][6][7]

-

The samples are then analyzed using an atomic absorption spectrophotometer, which measures the amount of light absorbed by calcium atoms in the sample when it is atomized in a flame.[5][6][7]

-

The concentration is determined by comparing the absorbance of the sample to that of a series of calcium standards.[6]

-

-

Oxalate Analysis (Enzymatic Assay):

-

Aliquots of the acidified 24-hour urine sample are used.

-

The assay typically involves the use of oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide.[4]

-

The hydrogen peroxide produced is then measured colorimetrically through a reaction with a chromogenic substrate, and the absorbance is read on a spectrophotometer.[4]

-

Quantification of Serum Electrolytes and Hormones

a. Serum Magnesium Measurement:

-

Sample Collection: Serum is obtained from whole blood collected via venipuncture into a serum separator tube.

-